2-Bromo-3-methoxybenzaldehyde
Overview
Description
2-Bromo-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the third position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
Benzaldehyde derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Brominated benzaldehydes can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . The bromine atom can be replaced by other groups, leading to a variety of derivatives with potential biological activities .
Biochemical Pathways
Benzaldehyde derivatives can influence various biochemical pathways depending on their specific substitutions and the biological context .
Pharmacokinetics
The physicochemical properties such as solubility and stability can influence its bioavailability .
Result of Action
The effects would depend on the specific biological targets and pathways it interacts with .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-methoxybenzaldehyde can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within biological systems .
Biochemical Analysis
Biochemical Properties
2-Bromo-3-methoxybenzaldehyde plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to participate in nucleophilic substitution reactions and free radical bromination at the benzylic position . These interactions can influence the activity of enzymes that are involved in oxidative stress responses and metabolic pathways. For instance, this compound can interact with enzymes like cytochrome P450, which are crucial for the metabolism of various compounds .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant responses . Additionally, this compound can affect the viability and proliferation of cancer cells, making it a potential candidate for anticancer research .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation. This compound can undergo nucleophilic substitution reactions, where it forms covalent bonds with nucleophilic sites on enzymes and proteins . These interactions can result in the inhibition of enzyme activity, such as the inhibition of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and moderate changes in gene expression . At high doses, this compound can cause significant toxicity, including liver damage and disruption of metabolic processes . These dose-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of xenobiotics and endogenous compounds . The compound can also affect metabolic flux by altering the levels of metabolites involved in antioxidant responses and cellular detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization can affect its activity and function, as it may interact with different biomolecules in each compartment. For example, in the nucleus, this compound can interact with transcription factors to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-methoxybenzaldehyde can be synthesized through the bromination of 3-methoxybenzaldehyde. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 2-Bromo-3-methoxybenzoic acid.
Reduction: 2-Bromo-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Comparison with Similar Compounds
- 2-Bromo-4-methoxybenzaldehyde
- 3-Bromo-2-methoxybenzaldehyde
- 2-Bromo-5-methoxybenzaldehyde
- 2-Bromo-6-methoxybenzaldehyde
Comparison: 2-Bromo-3-methoxybenzaldehyde is unique due to the specific positioning of the bromine and methoxy groups, which influence its chemical properties and reactivity. Compared to its isomers, it may exhibit different reactivity patterns and applications in synthesis .
Properties
IUPAC Name |
2-bromo-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELPUINOQGYPKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473306 | |
Record name | 2-Bromo-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10401-18-0 | |
Record name | 2-Bromo-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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